molecular formula C12H11NO2 B13196196 5,8-Dimethylisoquinoline-1-carboxylic acid

5,8-Dimethylisoquinoline-1-carboxylic acid

Cat. No.: B13196196
M. Wt: 201.22 g/mol
InChI Key: AYAUSBSPOPWJLL-UHFFFAOYSA-N
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Description

5,8-Dimethylisoquinoline-1-carboxylic acid is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their stability and aromaticity, which make them valuable in various chemical and pharmaceutical applications. This compound has a molecular formula of C12H11NO2 and a molecular weight of 201.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethylisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with β-ketoesters, followed by oxidation. The Skraup synthesis is a widely used method for synthesizing isoquinolines, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . Another method includes the use of metal catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Mechanism of Action

Properties

IUPAC Name

5,8-dimethylisoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-7-3-4-8(2)10-9(7)5-6-13-11(10)12(14)15/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAUSBSPOPWJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN=C(C2=C(C=C1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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